6-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine-5-carbonitrile

Description

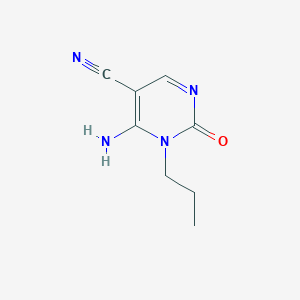

6-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a propyl substituent at the N1 position, a carbonyl group at C2, an amino group at C6, and a nitrile group at C4. Its molecular structure (C₈H₁₁N₅O) positions it as a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

CAS No. |

5395-48-2 |

|---|---|

Molecular Formula |

C8H10N4O |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

6-amino-2-oxo-1-propylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H10N4O/c1-2-3-12-7(10)6(4-9)5-11-8(12)13/h5H,2-3,10H2,1H3 |

InChI Key |

RSEJGMNLDSFQJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C=NC1=O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through a multicomponent reaction involving urea, an aldehyde, and a β-ketoesterThe reaction is carried out by heating the reactants in a solvent like ethanol or acetic acid .

Industrial Production Methods

For industrial-scale production, microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The microwave-assisted Biginelli reaction has been shown to produce high yields of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.

Agriculture: The compound and its derivatives have been explored for their potential use as pesticides and herbicides.

Materials Science: The compound has been investigated for its potential use in the development of organic photovoltaic materials and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

4-Amino-6-(4-oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidine-5-carbonitrile (Compound 2a)

- Key Differences : Replaces the propyl group with a chromen-3-yl moiety and substitutes the carbonyl oxygen at C2 with selenium.

- Impact: The selenium atom increases molecular weight (MW = 357.23 g/mol) and may enhance radical scavenging activity.

2-Mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (4e)

- Key Differences : Features a thiophene ring at C6 and a thiol group at C2.

- Impact: The thiol group increases acidity (pKa ~8–10) and susceptibility to oxidation, reducing stability.

6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (2a)

- Key Differences : Substitutes the nitrile group with a carboxamide and introduces a 4-fluorophenyl group at C5.

- Impact : The carboxamide improves water solubility but reduces electrophilicity. The fluorine atom enhances bioavailability via metabolic stability, as evidenced by its promising antibacterial activity (MIC = 8 µg/mL against S. aureus) .

Functional Group Influence on Bioactivity

- Nitrile (C≡N): Enhances electrophilicity and hydrogen-bond acceptor capacity, critical for enzyme inhibition. However, derivatives with carboxamide (CONH₂) or hydrazino (NHNH₂) groups at C5 show superior antimicrobial activity, suggesting nitriles may require bioactivation .

- Amino (NH₂): Facilitates hydrogen bonding with biological targets, improving binding affinity. Its absence in analogues like 2-thioxo derivatives reduces water solubility but increases membrane penetration .

- Propyl vs. Aryl Substituents : Aliphatic chains (e.g., propyl) improve metabolic stability compared to aryl groups, which may enhance potency but introduce toxicity risks .

Biological Activity

6-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyrimidine class, characterized by a pyrimidine ring with various substituents. Its structure is essential for its biological activity, particularly the presence of the amino group and carbonitrile moiety.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition disrupts DNA replication and cell proliferation, making it a candidate for anticancer therapy.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, including activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness in inhibiting biofilm formation in resistant strains such as MRSA.

Antimicrobial Efficacy

Table 1 summarizes the antimicrobial activity of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Escherichia coli | 31.108 - 62.216 μM | Disruption of cell wall synthesis |

| Candida albicans | 6.5 μM | Disruption of fungal cell membrane |

Case Studies

- Anticancer Activity : In a study examining the effects on cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 μM against human breast cancer cells (MCF-7) . The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antiviral Activity : Research indicated that derivatives of this compound possess antiviral properties against hepatitis B virus (HBV), showing a reduction in viral load in infected cell cultures . The EC50 values ranged from 5 to 28 μM, indicating promising therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Amino Group : Enhances hydrogen bonding with biological targets.

- Carbonitrile Moiety : Contributes to lipophilicity, improving membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.